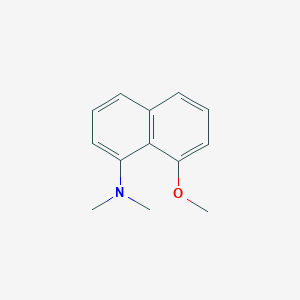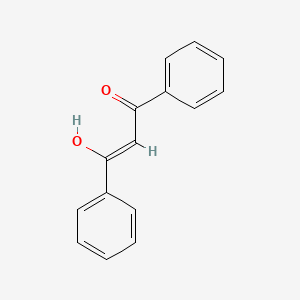![molecular formula C12H19NO B14512781 1-[Ethyl(3-methylphenyl)amino]propan-2-ol CAS No. 62570-22-3](/img/structure/B14512781.png)
1-[Ethyl(3-methylphenyl)amino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Ethyl(3-methylphenyl)amino]propan-2-ol is an organic compound that belongs to the class of alcohols and amines It features a hydroxyl group (-OH) attached to the second carbon of a propane chain, with an ethyl(3-methylphenyl)amino substituent on the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[Ethyl(3-methylphenyl)amino]propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-methylphenylamine with ethyl bromide to form N-ethyl-3-methylphenylamine. This intermediate is then reacted with epichlorohydrin under basic conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[Ethyl(3-methylphenyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halides or ethers.
Applications De Recherche Scientifique
1-[Ethyl(3-methylphenyl)amino]propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-[Ethyl(3-methylphenyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-[Ethyl(3-methylphenyl)amino]ethanol: Similar structure but with an ethanol backbone.
1-[Ethyl(3-methylphenyl)amino]butan-2-ol: Similar structure but with a butanol backbone.
1-[Ethyl(3-methylphenyl)amino]propan-1-ol: Similar structure but with the hydroxyl group on the first carbon.
Uniqueness: 1-[Ethyl(3-methylphenyl)amino]propan-2-ol is unique due to its specific substitution pattern and the presence of both an alcohol and an amine functional group
Propriétés
Numéro CAS |
62570-22-3 |
|---|---|
Formule moléculaire |
C12H19NO |
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
1-(N-ethyl-3-methylanilino)propan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-4-13(9-11(3)14)12-7-5-6-10(2)8-12/h5-8,11,14H,4,9H2,1-3H3 |
Clé InChI |
ULNQZWALTWFUIU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(C)O)C1=CC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole](/img/structure/B14512709.png)

![3-[4-(Indolizin-2-YL)phenyl]propan-1-OL](/img/structure/B14512718.png)
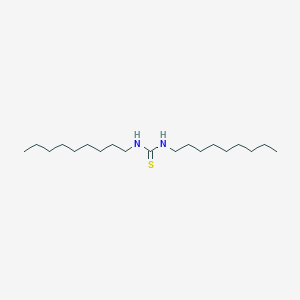
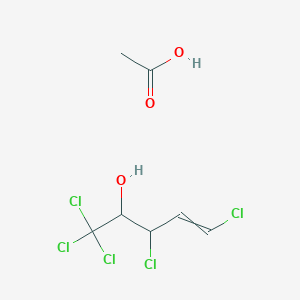
![Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate](/img/structure/B14512737.png)
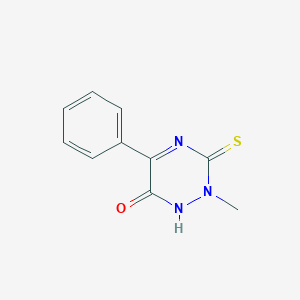


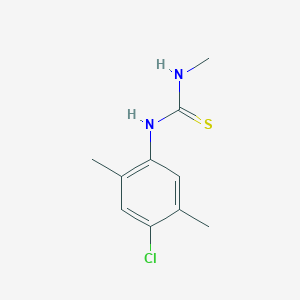
![Ethyl [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetate](/img/structure/B14512755.png)
